3-Bromo-2,5-dimethylpyrazine
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Overview
Description
3-Bromo-2,5-dimethylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H7BrN2. It is a derivative of pyrazine, characterized by the presence of a bromine atom and two methyl groups at the 2 and 5 positions of the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dimethylpyrazine typically involves the bromination of 2,5-dimethylpyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature .
Industrial Production Methods: Industrial production methods for this compound often involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are implemented to handle the reactive bromine and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions
Major Products:
Scientific Research Applications
3-Bromo-2,5-dimethylpyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the production of flavor and fragrance compounds, as well as in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, it can inhibit certain enzymes by forming stable complexes, thereby blocking their activity .
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Ethyl-2,5-dimethylpyrazine: Has an ethyl group instead of a bromine atom, leading to different chemical properties and applications.
2,3,5,6-Tetramethylpyrazine: Contains four methyl groups, which significantly alter its reactivity and biological activity
Uniqueness: 3-Bromo-2,5-dimethylpyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications.
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHJZLIKBDYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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